molecular formula C7H14O B034233 1-Hepten-3-OL CAS No. 4938-52-7

1-Hepten-3-OL

Cat. No. B034233
CAS RN: 4938-52-7
M. Wt: 114.19 g/mol
InChI Key: PZKFYTOLVRCMOA-UHFFFAOYSA-N
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Description

1-Hepten-3-OL is a chemical compound with a molecular formula of C7H14O. It is a colorless liquid with a fruity odor and is commonly used in the fragrance and flavor industries. However, recent scientific research has shown potential applications of this compound in various fields, such as medicine, agriculture, and environmental studies.

Scientific Research Applications

1. Antifungal and Antimicrobial Properties

1-Octen-3-ol, closely related to 1-hepten-3-ol, demonstrates antifungal properties. It inhibits the germination of Penicillium paneum conidia and affects the fungal membrane, impacting essential metabolic processes like swelling and germination in a reversible manner (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

2. Insect Attraction and Repellency

1-Octen-3-ol is a kairomone for mosquitoes, affecting their behavioral and electrophysiological responses. It shows enantiomeric selectivity in attracting Aedes aegypti and Culex quinquefasciatus mosquitoes, and certain enantiomer mixtures have shown to enhance mosquito attraction (Cook et al., 2011). Additionally, it has repellent properties against certain mosquito species, linked to specific odorant receptors in their sensory organs (Xu, Zhu, Buss, & Leal, 2015).

3. Atmospheric Chemistry and Environmental Impact

The degradation of (Z)-3-hepten-1-ol, a similar compound to this compound, by OH radicals in the atmosphere has been studied. This process, involving hydroxyl radicals, is significant in atmospheric chemistry and environmental impact, contributing to the formation of ozone and PANs-type compounds in the troposphere (Gibilisco et al., 2015).

4. Plant Defense Mechanisms

1-Octen-3-ol induces defense responses in plants like Arabidopsis thaliana. It activates defense genes typically turned on by wounding or ethylene/jasmonic acid signaling, enhancing resistance against pathogens like Botrytis cinerea (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).

5. Chemical Synthesis and Industrial Applications

1-Octen-3-ol serves as a building block in chemical synthesis. For instance, diarylheptanoids isolated from Curcuma comosa and related compounds show estrogenic activity, with structural features like olefinic function and a keto group contributing to their bioactivity. These compounds are synthesized using this compound analogs (Suksamrarn et al., 2008).

6. Analytical Chemistry and Sensory Research

Genetic variation in the odorant receptor OR2J3 is associated with the ability to detect cis-3-hexen-1-ol, a compound with a grassy odor similar to this compound. This research aids in understanding human sensory perception and flavor experiences (McRae et al., 2012).

Safety and Hazards

1-Hepten-3-ol is classified as a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There is limited information available on the future directions of 1-Hepten-3-OL .

Biochemical Analysis

Biochemical Properties

1-Hepten-3-ol plays a role in biochemical reactions, particularly in the context of olfactory responses. It is reported to elicit behavioral responses in certain insects

Molecular Mechanism

It is known to interact with olfactory receptors in certain insects, triggering behavioral responses

properties

IUPAC Name

hept-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKFYTOLVRCMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863472
Record name 1-Hepten-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4938-52-7
Record name (±)-1-Hepten-3-ol
Source CAS Common Chemistry
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Record name 1-Hepten-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-HEPTEN-3-OL
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Record name 1-Hepten-3-ol
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Record name 1-Hepten-3-ol
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Record name Hept-1-en-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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